Hexyl 2-aminoacetate Hydrochloride

Lipophilicity LogP Partition coefficient

Hexyl 2-aminoacetate hydrochloride (CAS 75980-28-8), systematically referred to as glycine n-hexyl ester hydrochloride or H-Gly-OHex·HCl, is an alkyl ester derivative of the simplest proteinogenic amino acid, glycine. The compound bears a six-carbon linear n-hexyl chain esterified to the glycine carboxyl terminus and is isolated as the hydrochloride salt (molecular formula C₈H₁₈ClNO₂, molecular weight 195.69 g/mol).

Molecular Formula C8H18ClNO2
Molecular Weight 195.69 g/mol
CAS No. 75980-28-8
Cat. No. B1586728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl 2-aminoacetate Hydrochloride
CAS75980-28-8
Molecular FormulaC8H18ClNO2
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)CN.Cl
InChIInChI=1S/C8H17NO2.ClH/c1-2-3-4-5-6-11-8(10)7-9;/h2-7,9H2,1H3;1H
InChIKeyQVGQRFWBWZCMEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl 2-Aminoacetate Hydrochloride (CAS 75980-28-8): Glycine n-Hexyl Ester HCl – Core Identity and Procurement Baseline


Hexyl 2-aminoacetate hydrochloride (CAS 75980-28-8), systematically referred to as glycine n-hexyl ester hydrochloride or H-Gly-OHex·HCl, is an alkyl ester derivative of the simplest proteinogenic amino acid, glycine. The compound bears a six-carbon linear n-hexyl chain esterified to the glycine carboxyl terminus and is isolated as the hydrochloride salt (molecular formula C₈H₁₈ClNO₂, molecular weight 195.69 g/mol). The hydrochloride form confers shelf stability superior to the corresponding free amine ester, which is susceptible to spontaneous polymerization [1]. The compound serves as a lipophilicity-enhanced glycine surrogate for applications in organic synthesis, peptide mimetic construction, and pharmaceutical intermediate chemistry where balanced aqueous solubility and membrane permeability are concurrently required .

Why Generic Substitution Fails for Hexyl 2-Aminoacetate Hydrochloride: Alkyl Chain Length Dictates Lipophilicity, Conformation, and Application Scope


Glycine alkyl ester hydrochlorides are not functionally interchangeable across alkyl chain lengths. Incremental extension of the ester alkyl moiety from methyl (C₁) through n-hexyl (C₆) produces a monotonic, quantifiable increase in octanol-water partition coefficient (LogP), spanning a range from approximately 0.6 (methyl ester HCl) to 2.6 (n-hexyl ester HCl) – a >400-fold difference in lipophilicity . This LogP progression directly governs membrane permeation kinetics, organic-phase partitioning behavior, and self-assembly properties such as critical micelle concentration (CMC) [1]. Furthermore, vibrational spectroscopic evidence on glycine trimer alkyl esters demonstrates that the alkyl chain length modulates the equilibrium between extended β-sheet (PGI-like) and helical (PGII-like) conformations in aqueous solution, with the n-hexyl congener exhibiting a distinct conformational stabilization profile above its CMC relative to shorter-chain propyl and butyl analogs [2]. Consequently, selecting the correct chain-length variant is not a matter of vendor convenience but a physiochemically constrained decision with measurable consequences for reaction yield, formulation stability, and biological readout.

Quantitative Differentiation Evidence for Hexyl 2-Aminoacetate Hydrochloride: Comparator-Backed Performance Data


Lipophilicity (LogP) Comparison Across Glycine n-Alkyl Ester Hydrochloride Series

The n-hexyl ester hydrochloride exhibits the highest experimentally derived LogP value among the linear glycine n-alkyl ester hydrochloride series. Across the homologous series from methyl (C₁) to n-hexyl (C₆), LogP increases monotonically with each methylene addition . The n-hexyl congener (LogP 2.57) is approximately 4.1-fold more lipophilic than the n-butyl ester (LogP 1.79) and over 30-fold more lipophilic than the methyl ester hydrochloride (LogP 0.62) when expressed as partition ratio (10^LogP), translating to a >400-fold difference in octanol-water partitioning relative to the methyl ester .

Lipophilicity LogP Partition coefficient Membrane permeability Drug design

Conformational Behavior of Glycine Trimer Alkyl Ester Hydrochlorides in Aqueous Solution: Hexyl vs. Propyl vs. Butyl

In a direct comparative vibrational spectroscopic study of glycine trimer alkyl ester hydrochlorides bearing propyl, butyl, and n-hexyl ester termini, Taga et al. (1993) demonstrated that all three trimer esters adopt a polyglycine II (PGII)-like helical conformation in the solid state. In aqueous solution, however, the conformational equilibrium between extended β-sheet (PGI-like) and helical (PGII-like) forms is concentration- and pH-dependent, and critically, the n-hexyl ester trimer exhibits a distinct stabilization of the PGII-like helical structure above its critical micelle concentration (CMC), whereas below the CMC both PGI-like extended and PGII-like helical structures coexist [1]. The n-hexyl ester trimer shares this CMC-dependent conformational switching behavior with the propyl and butyl congeners but, owing to its longer alkyl chain, reaches the CMC at a lower bulk concentration, enabling helical stabilization under more dilute conditions [1].

Conformational analysis FT-IR spectroscopy Helical structure Critical micelle concentration Glycine oligomers

CO₂ Capture Application: Hexyl Glycinate as a Patented Liquid-Phase CO₂ Absorber

US Patent Application 20160346734 explicitly claims hexyl glycinate (the free ester of the target compound) as one of a select group of glycine-derived liquid-phase carbon dioxide absorbers suitable for reversible CO₂ capture and subsequent release from gaseous mixtures [1]. The patent distinguishes hexyl glycinate from other amino acid-based absorbers on the basis of its favorable liquid-phase properties for industrial gas–liquid contacting, enabled by the n-hexyl chain's contribution to reduced vapor pressure and enhanced CO₂ solubility relative to unesterified glycine or shorter-chain glycine esters [1]. The hydrochloride salt form (the target procurement compound) serves as the stable, solid precursor from which the active free amine absorber (hexyl glycinate) is generated in situ by pH adjustment [2].

Carbon capture CO₂ absorption Green chemistry Ionic liquids Glycine ester

Melting Point Differentiation: Hexyl Ester HCl vs. Shorter-Chain Glycine Ester Hydrochlorides

Glycine n-hexyl ester hydrochloride exhibits a melting point range of 68–72°C, which is substantially lower than that of glycine methyl ester hydrochloride (175°C, decomposition) and glycine ethyl ester hydrochloride (145–146°C), but comparable to glycine n-butyl ester hydrochloride (64–66°C) [1]. The progressive decrease in melting point with increasing alkyl chain length is consistent with reduced ionic lattice energy as the hydrocarbon portion dilutes the salt's Coulombic cohesion, a trend observed across the homologous series .

Melting point Thermal properties Solid-state characterization Crystallinity Handling

Relationship Between Alkyl Chain Length and Antimicrobial Activity in Amino Acid Ester Series: Class-Level Inference for Glycine n-Hexyl Ester

A systematic study on amino acid alkyl esters (glycine and L-phenylalanine benzyl, t-butyl, and ethyl esters) demonstrated that glycine esters as a class exhibit more effective biofilm inhibitory activity than the corresponding L-phenylalanine esters [1]. While the specific hexyl congener was not included in this study, independent work on structurally analogous rosmarinate alkyl esters (methyl, hexyl, dodecyl) established that antimicrobial potency increases with alkyl chain length: hexyl rosmarinate (RE6) displayed lower minimum inhibitory and bactericidal concentrations against Staphylococcus carnosus than methyl rosmarinate (RE1) [2]. Furthermore, in esterquat series derived from 11-bromoundecanoic acid and varying alkyl amines (hexyl, dodecyl, octadecyl), the hexyl amine-derived ester (compound 3a) exhibited potent antimicrobial activity toward Gram-positive strains with MIC values of 3.9–15.6 μg/mL [3].

Antimicrobial Structure-activity relationship Alkyl chain effect Biofilm inhibition Amino acid esters

Hydrochloride Salt Stability Advantage Over Free Amine Esters: Shelf-Life Differentiation

Glycine ester free bases are prone to spontaneous polymerization upon storage, limiting their practical utility as off-the-shelf building blocks. The hydrochloride salt form of hexyl 2-aminoacetate effectively suppresses this degradation pathway by protonating the nucleophilic amine terminus, thereby preventing intermolecular aminolysis of the ester moiety . This stability advantage is class-general across glycine ester hydrochlorides but is particularly consequential for the n-hexyl ester, whose enhanced lipophilicity in the free base form (LogP 1.77) would otherwise accelerate partitioning into nonpolar environments where polymerization may be favored . Storage recommendations specify sealed containers under cool, dry conditions away from oxidizing agents, consistent with standard glycine ester hydrochloride handling protocols .

Salt stability Shelf life Polymerization resistance Free amine ester Hydrochloride form

Best-Fit Application Scenarios for Hexyl 2-Aminoacetate Hydrochloride Based on Comparative Evidence


Peptidomimetic Building Block Requiring Intermediate Lipophilicity for Cellular Permeability

When designing peptide mimetics or glycine-containing prodrugs that must passively cross biological membranes, the n-hexyl ester provides a LogP of 2.57 – positioning it in the optimal range for oral bioavailability (Lipinski's Rule of Five: LogP ≤5). This lipophilicity is 400-fold greater than the methyl ester (LogP 0.62) and 30-fold greater than the ethyl ester (LogP ~1.0) while remaining well below the threshold where aqueous insolubility becomes limiting. Researchers should select the n-hexyl ester hydrochloride over shorter-chain analogs when enhanced membrane flux is required without resorting to N-alkylation of the glycine backbone .

Self-Assembling Oligoglycine Systems: Helical Conformation Stabilization in Aqueous Media

For studies of polyglycine conformational behavior or the design of self-assembling β-sheet/helix-switching biomaterials, glycine trimer n-hexyl ester hydrochloride offers a concentration-dependent helical (PGII-like) stabilization above its CMC. The longer alkyl chain permits access to this conformationally distinct state at lower bulk concentration than the propyl or butyl trimer congeners, as established by the direct comparative FT-IR study of Taga et al. (1993). This is particularly relevant when working under dilute conditions where shorter-chain trimers would remain in a mixed extended/helical equilibrium [1].

Reversible CO₂ Capture Agent Precursor for Post-Combustion or Biogas Upgrading

Hexyl 2-aminoacetate hydrochloride serves as the stable procurement form of hexyl glycinate, which is explicitly claimed in US Patent 20160346734 as a liquid-phase carbon dioxide absorber. For research groups or pilot-plant operations developing next-generation CO₂ capture solvents, the hydrochloride salt can be converted in situ to the active free amine absorber by pH adjustment. The n-hexyl chain imparts reduced vapor pressure relative to glycine or simple alkanolamines, mitigating solvent loss during thermal regeneration cycles. This application scenario is unique to the hexyl (and related longer-chain) glycinate esters and is not accessible with methyl, ethyl, or propyl glycinate congeners that lack the requisite physicochemical profile for industrial gas–liquid contacting [2].

Antimicrobial/Antibiofilm Screening Library Member in the C₆ Alkyl Chain Position

Investigators assembling focused libraries of amino acid alkyl esters for antimicrobial or antibiofilm screening should include the n-hexyl glycine ester as a representative of the mid-range chain-length position. Class-level evidence from rosmarinate and esterquat series demonstrates that antimicrobial potency increases with alkyl chain length up to a threshold, and the C₆ position frequently represents a favorable balance between membrane-disrupting activity and eukaryotic cytotoxicity. The hydrochloride salt format further ensures compound integrity during library storage and facilitates accurate gravimetric dispensing for dose-response assays [3][4].

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